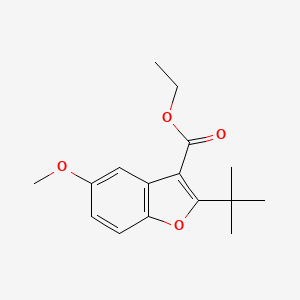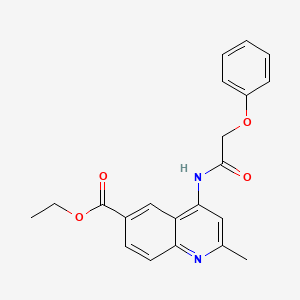![molecular formula C17H20N4O B2979788 N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide CAS No. 1241361-15-8](/img/structure/B2979788.png)
N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide, also known as CX717, is a novel compound that has been extensively studied for its potential use as a cognitive enhancer. CX717 is a member of the ampakine family of compounds, which are known to modulate the activity of AMPA receptors in the brain. In
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide modulates the activity of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that are involved in synaptic plasticity, which is the ability of the brain to change in response to experience. By enhancing the activity of AMPA receptors, this compound is thought to enhance synaptic plasticity and improve learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are involved in cognitive function. In addition, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide has several advantages for lab experiments. It has a high potency and selectivity for AMPA receptors, which makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity and cognitive function. In addition, this compound has a long half-life, which allows for sustained effects on cognitive function. However, this compound has several limitations for lab experiments. It has poor water solubility, which makes it difficult to administer in vivo. In addition, this compound has not been extensively studied in chronic dosing regimens, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide. One direction is to investigate the potential use of this compound in the treatment of cognitive impairments, such as Alzheimer's disease and schizophrenia. Another direction is to investigate the potential use of this compound in enhancing cognitive function in healthy individuals, such as students and athletes. Additionally, future research could focus on developing new analogs of this compound with improved water solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide involves the condensation of 3-cyanophenylacetonitrile with cyclohexylamine, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-[(3-cyanophenyl)(methyl)amino]acetamide has been extensively studied for its potential use as a cognitive enhancer. In preclinical studies, this compound has been shown to enhance learning and memory in various animal models. In addition, this compound has been shown to improve cognitive function in healthy human subjects and in individuals with cognitive impairments, such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-cyano-N-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-21(15-7-5-6-14(10-15)11-18)12-16(22)20-17(13-19)8-3-2-4-9-17/h5-7,10H,2-4,8-9,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTQNBVXGBOKAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCCC1)C#N)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2979705.png)


![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)



![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)


![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)